7,7'-Biphyscion

Description

Historical Context and Discovery of 7,7'-Biphyscion

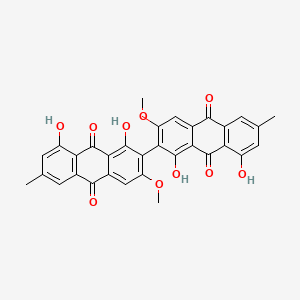

This compound is classified as a dimeric anthraquinone (B42736), meaning it is composed of two physcion (B1677767) units linked at the 7-position wikipedia.org. Physcion itself is a well-researched anthraquinone derivative known for its biological activities wikipedia.org. The first total synthesis of a 7,7'-linked bianthraquinone, biphyscion, was notably achieved by Hauser and colleagues wikidata.org.

In terms of its natural occurrence, this compound has been isolated from various fungal species, prominently from the genus Cortinarius, including Cortinarius uliginosus and Cortinarius rubrophyllus wikipedia.orgnih.govwikipedia.orgbiorxiv.org. It has also been reported in plants such as Cassia torosa fishersci.ie. Recent research has focused on optimizing its isolation from natural sources. For instance, an optimized strategy was established starting from Cortinarius rubrophyllus nih.govwikipedia.org. Furthermore, an alternative approach utilizing flavomannin-6,6′-dimethyl ether, a precursor abundant in many species of the subgenus Dermocybe, has been demonstrated to significantly increase the yield of this compound by 100%, thereby streamlining the isolation process and addressing limitations related to seasonal collection, low extraction yields, and fungal identification challenges nih.govwikipedia.org.

Significance of this compound in Natural Products Chemistry

The significance of this compound in natural products chemistry stems from its status as a naturally occurring compound with unique properties and potential applications wikipedia.org. Natural products, in general, are recognized for their high structural diversity and distinct pharmacological or biological activities, often serving as crucial starting points for drug discovery and subsequent synthetic modifications wikidata.orgfishersci.se. The dimerization of physcion to form this compound is hypothesized to enhance or alter the biological activities observed in its monomeric precursor, physcion, which is known for its antimicrobial, antifungal, and antioxidant properties wikipedia.org. Fungal pigments, including this compound, are considered a rich source of inspiration for novel compounds easychem.org.

Overview of Current Research Trajectories for this compound

Current research trajectories for this compound are diverse, focusing on elucidating its biological activities and exploring its potential for various applications. Investigations have indicated a range of biological activities, including antimicrobial and antioxidant properties, suggesting implications for medical and agricultural uses wikipedia.org.

A notable area of research involves its promising anticancer effects. This compound has demonstrated astounding anticancer activity in the low nanomolar range when exposed to blue-light irradiation. Studies have shown its effectiveness against A549 lung cancer cells, inducing dose-dependent apoptosis after photoactivation nih.govwikipedia.org. Compared to acidic anthraquinones, this compound was more efficiently taken up by cells, contributing to its observed photocytotoxicity nih.govwikipedia.org.

Furthermore, its photoantimicrobial potential is being explored, challenging the traditional understanding of cationic photosensitizers easychem.org. The compound's role in plant defense mechanisms is also an area of ongoing study wikipedia.org. The focus on optimizing isolation methods and increasing yields from natural sources underscores the compound's potential for further development and its importance in academic research nih.govwikipedia.org. Researchers are also conducting photophysical and photobiological characterization of this compound and related compounds to fully understand their mechanisms of action and harness their properties nih.govwikipedia.org.

Detailed Research Findings: Anticancer Activity of this compound

| Target Cell Line | Activity (EC50) | Light Wavelength (λirr) | Radiant Exposure (H) | Effect | Citation |

| A549 lung cancer cells | 64 nM | 468 nm | 9.3 J cm⁻² | Induces dose-dependent apoptosis | nih.govwikipedia.org |

Structure

3D Structure

Properties

IUPAC Name |

2-(1,8-dihydroxy-3-methoxy-6-methyl-9,10-dioxoanthracen-2-yl)-1,8-dihydroxy-3-methoxy-6-methylanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H22O10/c1-11-5-13-21(17(33)7-11)29(37)23-15(27(13)35)9-19(41-3)25(31(23)39)26-20(42-4)10-16-24(32(26)40)30(38)22-14(28(16)36)6-12(2)8-18(22)34/h5-10,33-34,39-40H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMYFTPKBPRIMRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C(=C(C=C3C2=O)OC)C4=C(C=C5C(=C4O)C(=O)C6=C(C5=O)C=C(C=C6O)C)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50190440 | |

| Record name | 7,7'-Biphyscion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50190440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

566.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36942-61-7 | |

| Record name | 7,7'-Biphyscion | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036942617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7,7'-Biphyscion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50190440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Isolation Methodologies of 7,7 Biphyscion

Fungal and Algal Bioproduction of 7,7'-Biphyscion

This compound is notably produced by certain fungal species, particularly within the genus Cortinarius, which is known for its brightly colored fruiting bodies nih.govnih.gov. It has been isolated from Cortinarius uliginosus nih.gov. The compound is also found to be abundant in many species belonging to the subgenus Dermocybe nih.govnih.govresearchgate.net. For instance, Cortinarius rubrophyllus, a dermocyboid Cortinarius species, is a source from which this compound can be isolated nih.govnih.govresearchgate.net. Research indicates that flavomannin-6,6'-di-O-methyl ether, a pre-anthraquinone, serves as a biosynthetic precursor to this compound and is prevalent in many Dermocybe species nih.govnih.govresearchgate.netacgpubs.org. Controlled oxidation of crude extracts containing this precursor can significantly enhance the yield of this compound nih.govnih.govresearchgate.net.

The table below summarizes key fungal species and their association with this compound:

| Fungal Species/Genera | Association with this compound | Reference |

| Cortinarius uliginosus | Isolated from nih.gov | nih.gov |

| Cortinarius rubrophyllus | Source for isolation; dermocyboid species nih.govnih.govresearchgate.net | nih.govnih.govresearchgate.net |

| Dermocybe subgenus | Abundant in many species; contains precursor flavomannin-6,6'-di-O-methyl ether nih.govnih.govresearchgate.netacgpubs.org | nih.govnih.govresearchgate.netacgpubs.org |

| Dermocybe nahuelbutensis | Suggested similar origin to European Dermocybe species acgpubs.org | acgpubs.org |

While algae are recognized for their capacity to synthesize various bioactive compounds and are utilized in the green synthesis of nanoparticles, direct evidence of specific algal taxa synthesizing this compound was not found in the reviewed literature nih.govnih.govsciencepublishinggroup.comekb.egresearchgate.net.

This compound is an anthraquinone (B42736) pigment that has been identified in environmental matrices, particularly in soil tandfonline.comtandfonline.comresearchgate.net. It is one of several hydroxyanthraquinones, including chrysophanol, chrysotalunin, microcarpin, physcion (B1677767), and hinakurin, found in surface soil samples tandfonline.comresearchgate.net. Quantitative analyses of 26 surface soils, comprising Umbric Andosols and Distric Cambisols, revealed the presence of this compound tandfonline.comresearchgate.net. Notably, the concentrations of dimeric hydroxyanthraquinones, such as this compound, were observed to be significantly higher in non-allophanic soil materials compared to allophanic soil materials tandfonline.comresearchgate.net. Soil fungi are known to produce anthraquinone pigments, which contribute to the formation of humic substances in soil systems tandfonline.com. This compound was specifically isolated from the surface horizon (0-20 cm depth) of Makino soil, a Humic Andosol, in Japan tandfonline.com.

Advanced Isolation and Purification Strategies for this compound

The isolation and purification of this compound from its natural sources involve a combination of conventional extraction and multi-step chromatographic separation techniques.

The initial step in isolating this compound typically involves solvent extraction. For fungal material, such as Cortinarius rubrophyllus, finely ground fruiting bodies can be subjected to successive extractions using solvents of increasing polarity, including petroleum ether, dichloromethane (B109758), and methanol (B129727) nih.gov. These extractions are often facilitated by techniques like ultrasonic baths, followed by filtration and vacuum rotary evaporation to remove solvents nih.gov. Similarly, freeze-dried and ground Cortinarius species have been successively extracted with petroleum ether and dichloromethane nih.gov.

For extracting anthraquinone pigments from soil, hot chloroform (B151607) (CHCl3) extraction has been employed tandfonline.com. The resulting extract is then subjected to liquid-liquid extraction by shaking with an alkaline solution, such as 5% sodium hydroxide (B78521) (NaOH) tandfonline.com. The alkaline extract is subsequently acidified and re-extracted with a less polar solvent like ethyl acetate (B1210297) (EtOAc) tandfonline.com. Serial exhaustive extraction, which utilizes a range of solvents with varying polarities (non-polar, intermediate, and polar), is a mild technique that aids in fractionating crude extracts and simplifying the isolation process from complex mixtures up.ac.za.

The table below outlines common solvents used in the extraction of this compound:

| Solvent Type | Specific Solvents | Application | Reference |

| Non-polar | Petroleum ether | Fungal extraction nih.gov | nih.gov |

| Intermediate polarity | Dichloromethane (DCM), Chloroform (CHCl3), Ethyl acetate (EtOAc) | Fungal extraction, Soil extraction nih.govtandfonline.com | nih.govtandfonline.com |

| Polar | Methanol | Fungal extraction nih.gov | nih.gov |

Following initial extraction, multi-step chromatographic methods are crucial for purifying this compound from complex mixtures. Thin-layer chromatography (TLC) is frequently used for analytical purposes, such as monitoring fractions and assessing purity nih.gov. A common TLC system for anthraquinones involves silica (B1680970) gel as the stationary phase and a solvent mixture such as toluene/methanol/ethyl acetate/formic acid in a ratio of 94:2.5:2.5:1 nih.gov.

For preparative purification, column chromatography is widely utilized nih.govbioanalysis-zone.com. After preliminary analysis by TLC, relevant fractions are combined and further purified nih.gov. For soil extracts, chromatography on silica gel with chloroform as the eluent has been successfully applied to isolate the crystalline pigment tandfonline.com. High-Performance Liquid Chromatography with Diode Array Detection and Mass Spectrometry (HPLC-DAD-MS) is also employed for the identification and detailed characterization of this compound and other pigments nih.gov. These advanced chromatographic techniques enable the separation of compounds based on various physicochemical interactions, including size, charge, and hydrophobicity, leading to the isolation of highly pure compounds bioanalysis-zone.combio-rad.com.

Optimization of Isolation Protocols for Enhanced this compound Yield

The isolation of this compound from its natural sources, particularly mushrooms, faces challenges such as seasonal availability of the fungal material and inherently low extraction yields wikidata.orgmdpi.comnih.gov. To address these limitations and enhance the yield of this compound, an alternative approach has been developed focusing on the controlled conversion of its precursors.

Table 1: Impact of Controlled Oxidation on this compound Yield

| Isolation Strategy | Starting Material | Yield Enhancement | Notes |

| Direct Extraction | Cortinarius rubrophyllus fruiting bodies | Low yields (baseline) | Limited by seasonal collection and inherent low concentration wikidata.orgmdpi.comnih.gov. |

| Optimized Isolation | Crude extract containing flavomannin-6,6'-dimethyl ether from Cortinarius rubrophyllus | 100% increase | Achieved through controlled oxidation of the precursor wikidata.orgmdpi.comnih.gov. |

Biosynthetic Pathways and Precursors of 7,7 Biphyscion

Dimerization Mechanisms in 7,7'-Biphyscion Biosynthesis

The formation of this compound from its monomeric units is an example of an oxidative phenol coupling reaction. This type of reaction is common in the biosynthesis of dimeric natural products. researchgate.net In this process, two precursor molecules are joined via a C-C bond.

Enzymatic catalysis plays a crucial role in ensuring the high regio- and stereoselectivity of these coupling reactions in biological systems. researchgate.net For many dimeric anthraquinones and other similar natural products found in microbes, the dimerization is catalyzed by enzymes such as cytochrome P450 monooxygenases (CYPs), laccases, or peroxidases. researchgate.net CYPs are particularly noted for their ability to generate reactive radical species on the substrate molecules, which then couple to form the dimer. researchgate.net While the specific enzyme responsible for the 7,7'-linkage in biphyscion has not been definitively identified, the mechanism is consistent with catalysis by a CYP enzyme, which would mediate a highly selective oxidation to join two physcion-related monomers.

| Enzyme Class | Role in Dimerization | Example of Products |

| Cytochrome P450s (CYPs) | Generate reactive oxygen-centered and carbon-centered radicals, leading to regio- and stereoselective C-C or C-O bond formation. | Anthraquinones, Xanthones, Naphthalenes |

| Laccases | Produce substrate phenoxy radicals which can lead to divergent coupling reactions through C-C, C-O, and C-N bonds. | Lignans, various dimeric phenols |

| Peroxidases | Catalyze oxidative coupling reactions, though often with less control over selectivity compared to CYPs. | Various phenolic compounds |

Elucidation of Key Biosynthetic Precursors

Research has identified flavomannin-6,6'-dimethyl ether (FDM) as a key and unstable biosynthetic precursor to this compound. nih.gov FDM is a pre-anthraquinone that is found in abundance in many fungal species of the subgenus Dermocybe, which are known producers of this compound. nih.gov

The instability of FDM is a crucial aspect of its role as a precursor. It readily undergoes transformation to form the more stable dimeric anthraquinone (B42736) structure of this compound. This conversion process is oxidative in nature. nih.gov The presence of FDM in fungal extracts provides a direct biosynthetic link to this compound.

| Precursor Molecule | Chemical Class | Significance in Biosynthesis | Fungal Source Example |

| Flavomannin-6,6'-dimethyl ether (FDM) | Pre-anthraquinone | Unstable intermediate that converts to this compound via oxidation. | Cortinarius rubrophyllus |

Enzymatic and Non-Enzymatic Steps in this compound Biogenesis

The biogenesis of this compound is a multi-stage process that involves both tightly controlled enzymatic reactions and spontaneous chemical transformations.

Enzymatic Steps: The initial stages of the pathway, leading to the formation of the monomeric anthraquinone precursors, are catalyzed by a series of enzymes. This includes polyketide synthases (PKSs) which assemble the basic carbon skeleton from acetate (B1210297) units, followed by tailoring enzymes like cyclases, aromatases, and O-methyltransferases that modify the structure to create compounds like physcion (B1677767).

Non-Enzymatic Steps: The final conversion of the immediate precursor, flavomannin-6,6'-dimethyl ether (FDM), to this compound can proceed non-enzymatically. nih.gov Studies have shown that this transformation occurs through a "controlled oxidation" process. nih.gov This suggests that while the dimerization may be directed by an enzyme in vivo to ensure fidelity, the chemical potential for this conversion exists and can occur spontaneously under favorable oxidative conditions within the fungal cell or during extraction. This interplay highlights how biological systems can utilize both enzymatic precision and the inherent reactivity of intermediates.

| Biosynthetic Stage | Process Type | Description |

| Monomer Synthesis | Enzymatic | Formation of the basic anthraquinone skeleton (e.g., physcion) from simple precursors, catalyzed by enzymes like Polyketide Synthases (PKS) and O-methyltransferases (OMTs). |

| Dimer Formation | Enzymatic / Non-Enzymatic | Oxidative coupling of monomers. Can be catalyzed by enzymes like Cytochrome P450s for specificity or can occur spontaneously via oxidation of the precursor FDM. |

Chemoenzymatic Conversion Strategies Towards this compound

The challenges associated with low yields from natural sources have prompted the development of strategies to improve the production of this compound. Chemoenzymatic strategies, which combine biological and chemical methods, offer a powerful approach.

A prominent strategy leverages the natural abundance of the precursor, flavomannin-6,6'-dimethyl ether (FDM), in certain fungi. nih.gov This method involves:

Biological Step: Cultivation of FDM-rich fungal species, such as Cortinarius rubrophyllus, and preparation of a crude extract.

Chemical Step: The crude extract containing the biologically produced precursor is then subjected to a chemical treatment. For instance, controlled oxidation of the extract has been shown to significantly increase the yield of this compound, in some cases by as much as 100%. nih.gov

This approach is considered chemoenzymatic in a broad sense as it uses a precursor generated by fungal enzymes and then converts it to the final product using a chemical process. This bypasses the need for total chemical synthesis or the reliance on low natural concentrations of the final compound. nih.gov A similar chemoenzymatic approach has been reported for other bisanthraquinones, where an NADPH-dependent reductase was used to synthesize a monomeric dihydroanthraquinone, which then underwent chemical oxidation and spontaneous dimerization. nih.gov

Synthetic Chemistry of 7,7 Biphyscion and Analogues

Total Synthesis Approaches to 7,7'-Biphyscion

The total synthesis of this compound involves constructing its intricate bianthraquinone ring system from simpler precursors. A notable achievement in this field was the first regiospecific total synthesis of (±)-biphyscion.

Regiospecificity is paramount in the synthesis of bianthraquinones like this compound, ensuring that the dimerization occurs at the desired positions (e.g., the 7,7'-linkage). The initial total synthesis of (±)-biphyscion successfully addressed this challenge. This approach involved the construction of the bianthraquinone ring system from a biphenyl (B1667301) intermediate. The strategy employed was designed to achieve the specific 7,7'-linkage, a critical feature for the compound's identity. In the broader context of anthraquinone (B42736) biosynthesis in fungi, regioselective cyclization of polyketide chains is a key mechanism for forming these aromatic metabolites.

The isobenzofuranone condensation, also referred to as phthalide (B148349) annulation, is a versatile reaction in anthraquinone synthesis. In this context, a bisphthalide intermediate (e.g., intermediate 88) was reacted with a cyclohexenone (e.g., cyclohexenone 89) to form the desired bianthraquinone framework, with triethylamine (B128534) and silver(I) carbonate on Celite® used to facilitate the oxidation of the initial annulation product mixture.

Key intermediates and reaction strategies in the total synthesis of (±)-biphyscion are summarized in the table below:

| Intermediate/Strategy | Role in Synthesis | Yield (where reported) | Reference |

| Biphenyl intermediate | Precursor to the bianthraquinone ring system, formed via Ullmann coupling. | 73% | |

| One-pot, double isobenzofuranone condensation | Key reaction for constructing the bianthraquinone framework. | Not specified | |

| Ullmann coupling reaction | Used for the preparation of the symmetrical biphenyl intermediate. | 73% | |

| Phthalide annulation | General strategy related to isobenzofuranone condensation for anthraquinones. | Not specified |

Synthetic Derivatization of this compound for Analogues

While specific detailed synthetic derivatization pathways solely for this compound are not extensively documented in the provided search results, the broader field of anthraquinone and bianthraquinone chemistry often involves synthetic derivatization to explore new compounds with altered biological activities. Anthraquinones and their derivatives are known for a wide range of biological functions. The development of analogues often involves modifying functional groups on the core structure to improve physicochemical and pharmacological qualities. This can include alterations to hydroxyl or methoxyl groups, or the introduction of other substituents, which are common strategies in the synthesis of various anthraquinone derivatives.

Semi-Synthetic Pathways to this compound and Related Compounds

Semi-synthetic approaches offer an alternative to total synthesis, often leveraging naturally abundant precursors to produce desired compounds more efficiently. For this compound, a significant semi-synthetic pathway has been demonstrated. This approach involves the controlled oxidation of flavomannin-6,6'-dimethyl ether, a pre-anthraquinone that is found abundantly in many species of the fungal subgenus Dermocybe, including Cortinarius rubrophyllus.

This controlled oxidation of the crude extract containing flavomannin-6,6'-dimethyl ether has been shown to significantly increase the yield of this compound by 100%, thereby simplifying the isolation process. This method provides a more practical route for obtaining this compound compared to its direct extraction from mushrooms, which can be hampered by seasonal collection, low yields, and challenging fungal identification. This strategy aligns with the general trend in natural product chemistry where semi-synthesis from microbial or plant-derived precursors is employed to enhance the production of complex bioactive molecules.

Mechanistic Investigations of 7,7 Biphyscion S Biological Activities

Photobiological and Photophysical Studies of 7,7'-Biphyscion

The photobiological and photophysical characteristics of this compound are central to its therapeutic potential, especially in applications like photodynamic therapy (PDT). These studies elucidate how the molecule interacts with light and subsequently generates reactive species.

Singlet Oxygen Generation Efficiency and Mechanisms by this compound

This compound demonstrates a notable efficiency in generating singlet oxygen (¹O₂), a highly reactive oxygen species crucial for its biological activity. As a photosensitizer, this compound absorbs light, transitioning from its ground state to an excited singlet state (S₁). From this short-lived S₁ state, the molecule undergoes intersystem crossing (ISC) to a longer-lived excited triplet state (T₁). This triplet state then interacts with ground-state triplet molecular oxygen (³O₂), transferring energy to produce cytotoxic singlet oxygen (¹O₂) ctdbase.orgthegoodscentscompany.com.

Research has quantified the singlet oxygen generation efficiency of this compound. For instance, a quantum yield (ΦΔ) of 20% was reported for (-)-7,7'-biphyscion when excited at 455 nm wikipedia.org. This efficiency highlights its potential as a potent photosensitizer.

Table 1: Singlet Oxygen Quantum Yields of Selected Photosensitizers

| Compound | Quantum Yield (ΦΔ) | Excitation Wavelength (λexc) | Solvent | Reference |

| This compound | 20% | 455 nm | - | wikipedia.org |

| Emodin (B1671224) | 82% | - | Acetonitrile | wikipedia.org |

| Emodin-1-O-β-D-glucopyranoside | 11% | - | CD₃OD | wikipedia.org |

| Flavomannin-6,6'-dimethyl ether | 2% | - | - | wikipedia.org |

Photosensitization Properties and Quantum Yields of this compound

The photosensitization properties of this compound are directly linked to its ability to absorb light and efficiently convert that energy into reactive species. As a dimeric anthraquinone (B42736), it exhibits remarkable photophysical and photobiological characteristics wikipedia.orgnih.gov. Its capacity to generate singlet oxygen, as evidenced by its quantum yield, is a primary photosensitization property wikipedia.org.

Beyond singlet oxygen generation, the photostability of this compound is also a critical factor for its application. Studies indicate that while some monomeric anthraquinones may decompose under blue light irradiation, this compound demonstrates good photostability, with only a marginal portion of the compound decomposing under experimental conditions, suggesting a high likelihood of photo-activated biological effects wikipedia.org.

Energy Transfer Processes in this compound Photoreactions

The photodynamic action of this compound is fundamentally governed by energy transfer processes. Upon absorbing light, the photosensitizer is promoted to an excited singlet state (S₁). This excited state is short-lived and can undergo intersystem crossing (ISC) to a triplet excited state (T₁) ctdbase.orgthegoodscentscompany.com. The T₁ state of the photosensitizer is crucial because it has a relatively longer lifetime, allowing it to interact with other molecules in the cellular environment thegoodscentscompany.com.

The primary energy transfer pathway for singlet oxygen generation involves a triplet-triplet energy transfer mechanism. In this process, the energy from the excited triplet state of this compound is transferred to ground-state molecular oxygen (³O₂). This transfer promotes ³O₂ to its highly reactive singlet state (¹O₂), which then mediates the observed photobiological effects ctdbase.orgthegoodscentscompany.com. The efficiency of this energy transfer is influenced by factors such as the energy levels of the photosensitizer's excited states and the proximity and concentration of molecular oxygen.

Cellular and Molecular Mechanisms of Action for this compound

The potent biological activities of this compound, particularly its anticancer properties, are mediated through specific cellular and molecular mechanisms that are activated upon photoirradiation.

Apoptosis Induction Pathways in Cellular Models by Photoactivated this compound

Photoactivated this compound has been shown to induce apoptosis in various cancer cell lines, demonstrating promising anticancer effects in the low nanomolar range under blue-light irradiation wikipedia.orgwikipedia.org. For instance, it exhibited an EC₅₀-value as low as 64 nM against A549 lung cancer cells when irradiated with blue light (λirr = 468 nm, H = 9.3 J cm⁻²) and was capable of inducing dose-dependent apoptosis wikipedia.orgwikipedia.org.

Apoptosis, or programmed cell death, is a highly regulated process critical for maintaining tissue homeostasis and eliminating damaged or unwanted cells. It typically proceeds via two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of a family of proteases called caspases, which execute the cellular dismantling. While the specific apoptotic pathways triggered by photoactivated this compound are not explicitly detailed in the current literature, the generation of singlet oxygen by photosensitizers like this compound is known to induce oxidative stress, which can lead to mitochondrial dysfunction and subsequent activation of the intrinsic apoptotic pathway thegoodscentscompany.com.

Cellular Uptake Mechanisms of this compound

Understanding the cellular uptake mechanisms of this compound is crucial for optimizing its delivery and efficacy. Research indicates that this compound is more efficiently taken up by cells compared to acidic anthraquinones wikipedia.org. However, the precise mechanisms governing the cellular uptake of this compound, and generally of glycosylated anthraquinones, remain largely unexplored and warrant further investigation wikipedia.org.

General cellular uptake mechanisms for various compounds include endocytosis (e.g., macropinocytosis, clathrin-mediated endocytosis, caveolae-mediated endocytosis), transcytosis, and paracellular diffusion. While the exact pathway for this compound has not been elucidated, its efficient cellular internalization suggests active transport or a favorable physicochemical profile that facilitates membrane permeability.

Molecular Target Identification and Interaction Profiling of this compound

This compound is recognized as a potent photoactive compound, exhibiting remarkable photophysical and photobiological properties. wikipedia.orgnih.gov Research has shown its promising anticancer effects, particularly in the low nanomolar range, when exposed to blue-light irradiation. wikipedia.org A key aspect of its mechanism involves efficient cellular uptake, which is noted to be more effective compared to acidic anthraquinones. wikipedia.org Upon photoactivation, this compound induces apoptosis in cancer cells, highlighting its potential in photodynamic applications. Furthermore, this compound has demonstrated enzyme inhibition activity against pancreatic lipase (B570770) (PL), with an IC50 value of 24.6 µg/mL in in vitro studies. fishersci.ca Its classification as a natural photosensitizer underscores its capacity to interact with biological systems in a light-dependent manner. fishersci.canih.gov

Table 1: Anticancer Activity of this compound

| Target Cell Line | EC50 Value (under blue light irradiation) | Irradiation Wavelength (λ) | Radiant Exposure (H) | Mechanism | Citation |

| A549 (lung cancer cells) | 64 nM | 468 nm | 9.3 J cm⁻² | Apoptosis induction | wikipedia.org |

Antimicrobial Modalities of this compound

Photoantimicrobial Mechanisms of this compound (e.g., Reactive Oxygen Species Generation)

As a natural photosensitizer, this compound exerts its antimicrobial effects through light-activated mechanisms. fishersci.canih.gov A primary mechanism involves the generation of reactive oxygen species (ROS), particularly singlet oxygen (¹O₂), upon exposure to light. wikipedia.orgnih.gov This light-dependent generation of ROS is a hallmark of photodynamic processes, where the photosensitizer absorbs light energy and transfers it to molecular oxygen, producing highly reactive species that can damage microbial components. The photoantimicrobial activity of such compounds, including those found in fungal extracts containing this compound, has been observed to be wavelength-dependent, with blue light often enhancing these effects. nih.gov This mechanism aligns with principles of photodynamic therapy (PDT) and photoactivated chemotherapy (PACT), where a compound becomes biologically active only upon light irradiation, offering a targeted approach to microbial inhibition.

Broad-Spectrum Antimicrobial Activity of this compound in In Vitro Models

This compound has demonstrated significant antimicrobial activity across a range of microorganisms in in vitro models. fishersci.iefishersci.ca Studies employing serial microdilution assays have shown its efficacy against both bacterial and fungal pathogens. fishersci.canih.gov For instance, this compound exhibited substantial growth inhibition against Staphylococcus aureus and Salmonella choleraesius at a concentration of 15.6 mg/mL, and against Bacillus subtilis at 0.97 mg/mL. fishersci.ca These inhibitory concentrations were comparable to those of positive controls in the respective assays. fishersci.ca Furthermore, extracts containing photoactive pigments, including this compound, have shown broad-spectrum photoantimicrobial effects against Candida albicans, Escherichia coli, and Staphylococcus aureus. nih.gov Specifically, an extract from Cortinarius xanthophyllus, rich in such pigments, achieved complete growth inhibition of Staphylococcus aureus at 7.5 µg/mL and Candida albicans at 75 µg/mL under blue light irradiation.

Table 2: In Vitro Antimicrobial Activity of this compound

| Microorganism | Activity Type | Concentration for Growth Inhibition | Assay Method | Citation |

| Staphylococcus aureus | Growth Inhibition | 15.6 mg/mL | Serial microdilution assay | fishersci.ca |

| Salmonella choleraesius | Growth Inhibition | 15.6 mg/mL | Serial microdilution assay | fishersci.ca |

| Bacillus subtilis | Growth Inhibition | 0.97 mg/mL | Serial microdilution assay | fishersci.ca |

| Staphylococcus aureus (in extract) | Complete Growth Inhibition (Photoantimicrobial) | 7.5 µg/mL (under blue light) | Light-modified broth microdilution assay | |

| Candida albicans (in extract) | Complete Growth Inhibition (Photoantimicrobial) | 75 µg/mL (under blue light) | Light-modified broth microdilution assay | |

| Escherichia coli (in extract) | Photoantimicrobial effect | Not specified (low micromolar range for emodin) | Light-modified broth microdilution assay | nih.gov |

Antioxidant Mechanisms of this compound

Reactive Oxygen Species Scavenging by this compound

This compound possesses antioxidant properties, indicating its capacity to neutralize reactive oxygen species (ROS). fishersci.ie ROS are highly reactive molecules derived from molecular oxygen, including species such as superoxide (B77818) anion (O₂•⁻), hydrogen peroxide (H₂O₂), hydroxyl radical (•OH), and singlet oxygen (¹O₂). Antioxidants, like this compound, function by scavenging these reactive species, thereby mitigating oxidative stress and preventing cellular damage. This scavenging process often involves the direct reduction of ROS, converting them into less harmful molecules.

Free Radical Quenching Potentials of this compound

The antioxidant potential of compounds, including their free radical quenching abilities, is commonly assessed using in vitro spectrophotometric assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. These methods evaluate the capacity of an antioxidant to donate hydrogen atoms or electrons to stabilize free radicals, leading to a measurable decrease in the radical's absorbance. While this compound is noted for its antioxidant properties, specific quantitative data (e.g., IC50 values) for its free radical quenching potential using these assays were not detailed in the provided information. fishersci.ie

Ecological and Environmental Roles of this compound

This compound is a compound of interest in life sciences and biology due to its unique properties and presence in certain fungi and algae, where it contributes to the organisms' survival and environmental interactions. nih.gov Its chemical structure, characterized by two physcion (B1677767) units linked at the 7-position, suggests that it may possess enhanced or altered biological activities compared to its monomeric precursor, physcion, which is known for its antimicrobial, antifungal, and antioxidant properties. nih.gov

Involvement in Plant Defense Mechanisms

While plants employ a wide array of defense mechanisms, including physical barriers and chemical compounds, to protect against pathogens and herbivores, the direct involvement of this compound in plant defense is primarily linked to its production by associated organisms, particularly fungi. nih.govnih.govnih.govherts.ac.ukwikipedia.org Research indicates that this compound may have a role in plant defense mechanisms, suggesting potential applications in crop protection. nih.gov

Studies on fungi, such as Phialomyces macrosporus, have revealed the isolation of this compound and the evaluation of its antimicrobial activity. Although the specific significant antimicrobial activity of this compound in this particular study was not highlighted over other isolated compounds, the general antimicrobial properties of anthraquinones, including this compound, hint at a potentially undiscovered ecological function in plant defense. nih.gov Plant defense often involves the production of secondary metabolites that act as toxins, repellents, or anti-feeding agents against various threats. nih.govwikipedia.org The presence of antimicrobial compounds is a key component of these defense strategies. nih.gov

Metal Chelation and Transport in Soil Systems

This compound is identified as a hydroxyanthraquinone (HAQ) commonly found in various soil samples. These HAQs, including this compound, are recognized for their biological activity as chelating agents. They are widely distributed in soils across diverse environmental conditions.

Quantitative analyses have been conducted to determine the content of this compound in surface soils. Observations indicate that the concentration of dimeric HAQs, such as this compound, can notably increase during soil succession, particularly at depths below 15 cm in forest Andosols. The general class of anthraquinones is also considered a potential contributor to the formation of humic substances in soil.

Chelation is a process where molecules bind to metal ions, forming stable complexes. This binding can prevent metals from precipitating and can enhance their absorption or mobilization within the environment. Chelating agents are known to increase the bioavailability of metals in soil. While this compound's presence as a chelating agent in soil is established, detailed research findings specifically on its mechanisms or rates of metal transport within soil systems are not extensively documented.

Allelopathic Interactions Mediated by this compound

Allelopathy is a biological phenomenon where one organism, typically a plant, produces biochemicals known as allelochemicals that can influence the germination, growth, survival, and reproduction of other organisms, including neighboring plants. These allelochemicals are secondary metabolites that are released into the environment through various pathways, such as root exudation, leaching from decaying plant residues, or from leaves and pollen falling onto the soil. The effects of these interactions can be either beneficial or detrimental to the target organisms.

However, specific detailed research findings directly linking this compound as a mediator of allelopathic interactions, where it acts as a specific allelochemical produced by a plant to affect other plants, are not well-documented in the available literature. While this compound is a secondary metabolite found in fungi and soil, its direct role in allelopathy as defined by plant-plant chemical interference has not been explicitly established.

Structure Activity Relationship Sar Studies and Analogue Development of 7,7 Biphyscion

Correlating Structural Motifs of 7,7'-Biphyscion with Biological Activities

The biological profile of this compound is intrinsically linked to its distinct chemical architecture. The dimeric nature of the molecule, the pattern of substituents on the anthraquinone (B42736) nuclei, and its stereochemistry are all critical determinants of its activity.

The dimerization of two physcion (B1677767) units to form this compound is a key structural feature that significantly enhances its biological efficacy, particularly its photo-induced anticancer properties. nih.govresearchgate.net While monomeric anthraquinones like emodin (B1671224) exhibit some level of photocytotoxicity, the dimeric structure of this compound leads to a substantial increase in potency. nih.gov For instance, (-)-7,7'-biphyscion demonstrated an exceptionally low half-maximal effective concentration (EC50) of 0.064 µM against A549 lung cancer cells upon blue light irradiation, highlighting its potential as a potent photosensitizer. researchgate.netnih.gov This suggests that the extended π-system and the specific three-dimensional arrangement of the two anthraquinone moieties in the dimer are crucial for its high efficacy in generating singlet oxygen and inducing apoptosis in cancer cells under irradiation. nih.govresearchgate.net The dimeric structure appears to facilitate more efficient cellular uptake compared to some acidic monomeric anthraquinones, which also contributes to its enhanced biological activity. nih.govnih.gov

| Compound | Structure | Activity | Reference |

| This compound | Dimeric Anthraquinone | Potent photo-induced anticancer activity (EC50 = 0.064 µM) | researchgate.netnih.gov |

| Emodin | Monomeric Anthraquinone | Promising photocytotoxicity (low micromolar range) | nih.gov |

The biological activity of anthraquinone derivatives is highly dependent on the nature and position of their substituents. In this compound, the presence of hydroxyl (-OH), methyl (-CH3), and methoxy (B1213986) (-OCH3) groups on the anthraquinone framework is essential for its activity.

Hydroxyl and Methoxy Groups: These groups are known to play a significant role in the biological activities of anthraquinones, including their anticancer and antimicrobial effects. They can participate in hydrogen bonding with biological targets and influence the molecule's electronic properties, which is critical for activities like photosensitization.

Glycosyl Groups: The introduction of glycosyl groups to an anthraquinone core can significantly alter its pharmacokinetic and pharmacodynamic properties. Studies on related compounds, such as emodin-1-O-β-d-glucopyranoside, show that glycosylation can influence properties like singlet oxygen generation. nih.gov A comparative analysis of hydroxyanthraquinones and their corresponding glucosides has shown that the sugar moiety can lead to higher intermolecular binding energies with protein targets. nih.gov This is often due to the formation of strong hydrogen bonds between the glucose rings and surrounding amino acid residues. nih.gov For potential this compound analogues, the addition of glycosyl groups could therefore modulate solubility, cell permeability, and target binding affinity.

Chirality is a fundamental aspect of molecular recognition in biological systems. nih.govnih.gov this compound is a chiral molecule due to atropisomerism, existing as two enantiomers, (+)- and (-)-7,7'-biphyscion. Research has primarily focused on the naturally occurring (-)-7,7'-biphyscion, which has been identified as a highly potent natural photosensitizer. researchgate.netnih.gov

The stereochemistry of a molecule can profoundly impact its interaction with chiral biological targets such as enzymes and receptors, as well as affect its metabolic fate and transport across cell membranes. nih.govresearchgate.net For many classes of compounds, different enantiomers exhibit significantly different biological activities. nih.gov Therefore, when developing analogues of this compound, it is critical to consider their stereochemistry. The synthesis of individual enantiomers and diastereomers of new analogues and their separate biological evaluation will be necessary to fully understand the stereochemical requirements for optimal activity and to identify the most potent and selective isomers.

Rational Design Principles for this compound Analogues

The rational design of novel this compound analogues aims to improve its therapeutic properties by systematically modifying its chemical structure based on SAR data. Key principles for this design process include:

Scaffold Modification: The dimeric anthraquinone core is the fundamental pharmacophore. Modifications could involve altering the linkage between the two monomeric units to change the molecule's flexibility and geometry.

Substituent Manipulation: Based on SAR findings, the hydroxyl, methyl, and methoxy groups can be modified or replaced with other functional groups (e.g., halogens, amines) to fine-tune electronic properties, lipophilicity, and target interactions. mdpi.com

Introduction of New Functional Groups: Adding groups that can enhance water solubility (e.g., carboxylates, sulfonates) or improve target-specific interactions could lead to analogues with improved pharmacokinetic profiles.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can help to probe the importance of those groups for activity and potentially improve the compound's metabolic stability.

Computational Modeling: In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can be employed to predict the activity of designed analogues and prioritize the most promising candidates for synthesis and biological testing.

Comparative SAR Analysis with Related Anthraquinone Derivatives

Comparing the SAR of this compound with that of simpler, related anthraquinones provides valuable insights into the unique structural requirements for its high potency.

Impact of Glycosylation: In a broader context of anthraquinones, glycosylation is a key determinant of activity. A comparative study on various anthraquinone aglycones and their glucosides found that the addition of a glucose ring generally enhances binding to bacterial DNA gyrase B. nih.gov This is attributed to strong interactions between the sugar moiety and the protein. nih.gov This principle can be extrapolated to the design of this compound analogues, where strategic glycosylation could be used to enhance target binding.

The table below summarizes a comparative view of structural features and their impact on the activity of different anthraquinone-based compounds.

| Compound/Class | Key Structural Feature | Impact on Biological Activity | Reference |

| This compound | Dimeric Structure | Significantly enhances photocytotoxicity compared to monomers. | nih.govresearchgate.net |

| Acidic Anthraquinones | Carboxylic acid groups | Potentially lower cellular uptake compared to this compound. | nih.govnih.gov |

| Anthraquinone Glucosides | Glycosyl moiety | Can enhance binding to protein targets through hydrogen bonding. | nih.gov |

| Emodin | Monomeric, simple hydroxylation | Shows photoactivity but is less potent than this compound. | nih.gov |

This comparative analysis highlights that while the basic anthraquinone scaffold is a good starting point for biological activity, the specific arrangement into a dimer and the precise pattern of substituents are what elevate this compound to a highly potent compound.

Advanced Analytical Characterization in 7,7 Biphyscion Research

Spectroscopic Techniques for 7,7'-Biphyscion Structural Elucidation

Spectroscopy is fundamental to defining the molecular structure of this compound. By interacting with the molecule using various forms of electromagnetic radiation, researchers can piece together its atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the detailed structure of organic molecules like this compound. It provides information on the chemical environment, connectivity, and spatial relationships of individual atoms.

One-dimensional (1D) ¹H NMR experiments reveal the number of distinct protons and their immediate electronic surroundings. For the physcion (B1677767) monomer unit within this compound, the ¹H NMR spectrum shows characteristic signals. A study on this compound isolated from Cortinarius rubrophyllus reported key proton signals in the aromatic region at chemical shifts (δ) of 6.84 ppm and 6.62 ppm. nih.gov These signals appear as doublets with a small coupling constant (J = 2.4 Hz), which is indicative of meta-coupling between protons on an aromatic ring. nih.gov Additional broad singlet signals at δ = 7.19 and 7.13 ppm correspond to other aromatic protons, while a sharp singlet at δ = 2.31 ppm is assigned to the methyl group's protons. nih.gov

Table 1: ¹H NMR Spectroscopic Data for the Physcion Moiety of this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Inferred Assignment |

|---|---|---|---|

| 7.19 | bs | - | H-2 |

| 7.13 | bs | - | H-4 |

| 6.84 | d | 2.4 | H-5 |

| 6.62 | d | 2.4 | H-7 |

| 2.31 | s | - | 3-CH₃ |

Data sourced from a study on compounds from Cortinarius rubrophyllus. nih.gov bs = broad singlet, d = doublet, s = singlet.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique used to determine the elemental composition of this compound with high accuracy. uni-jena.dethermofisher.com Unlike low-resolution mass spectrometry, HRMS provides a very precise mass-to-charge ratio (m/z) measurement, often to within a few parts per million (ppm). thermofisher.com This level of precision allows for the unambiguous determination of a molecule's molecular formula by distinguishing between compounds that may have the same nominal mass but different elemental compositions. uni-jena.de For complex natural products like this compound, HRMS is indispensable for confirming the proposed structure derived from NMR and other spectroscopic data.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is particularly useful for analyzing compounds with chromophores, which are parts of a molecule that absorb light. The anthraquinone (B42736) core of this compound is a strong chromophore due to its extensive conjugated system of double bonds. bspublications.netutoronto.ca

The UV-Vis spectrum of this compound exhibits characteristic absorption maxima (λmax) that are typical for anthraquinone-type compounds. nih.gov Research has shown that this compound has distinct absorption peaks, providing a spectroscopic fingerprint for its identification. nih.gov

Table 2: UV-Vis Absorption Maxima for this compound

| Wavelength (λmax) |

|---|

| 221 nm |

| 264 nm |

| 414 nm |

Data reported from analysis of isolates from Cortinarius rubrophyllus. nih.gov

These absorptions correspond to π → π* electronic transitions within the conjugated aromatic and carbonyl systems of the molecule.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds. pressbooks.pub When a molecule is irradiated with infrared light, its bonds absorb energy and vibrate at specific frequencies. The resulting IR spectrum shows absorption bands corresponding to these vibrations. For this compound, IR spectroscopy is used to confirm the presence of key functional groups that define its structure. nih.gov

While specific peak values can vary slightly, the IR spectrum of this compound is expected to show characteristic absorption bands for the functional groups present in its structure.

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Type of Vibration | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H stretch | 3200 - 3500 (broad) |

| Aromatic Ring | C-H stretch | 3000 - 3100 |

| Methyl (-CH₃) | C-H stretch | 2850 - 3000 |

| Carbonyl (C=O) | C=O stretch | 1630 - 1680 |

| Aromatic Ring | C=C stretch | 1500 - 1600 |

| Ether (C-O-C) | C-O stretch | 1000 - 1300 |

Ranges are based on standard IR correlation tables for the functional groups present in the this compound structure. vscht.czspecac.comwpmucdn.com

Chromatographic Separation and Quantification of this compound

Chromatographic techniques are essential for isolating this compound from its natural sources and for quantifying its concentration.

High-Performance Liquid Chromatography (HPLC) and HPLC-DAD

High-Performance Liquid Chromatography (HPLC) is the primary method used for the separation, purification, and quantification of this compound from complex mixtures like fungal extracts. researchgate.net The technique separates compounds based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). nih.gov

When coupled with a Diode Array Detector (DAD), the system is referred to as HPLC-DAD. The DAD can measure the absorbance over a wide range of wavelengths simultaneously, allowing for the identification of compounds by their UV-Vis spectra as they elute from the column. For quantification, a specific wavelength where the compound of interest absorbs strongly and where there is minimal interference from other components is selected. mdpi.com In the case of this compound, a detection wavelength of 430 nm is often used, corresponding to one of its strong absorption bands in the visible region. nih.govresearchgate.net

Research studies have detailed specific HPLC methods for the analysis of this compound, outlining the parameters necessary for its successful separation and detection. nih.govresearchgate.net

Table 4: Example of HPLC-DAD Conditions for this compound Analysis

| Parameter | Condition |

|---|---|

| Stationary Phase (Column) | Synergi MAX-RP 80 Å (150 x 4.60 mm, 4 µm) |

| Mobile Phase | A: Water; B: Acetonitrile with 0.1% Formic Acid |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 10 µL |

| DAD Detection Wavelength | 430 nm |

Conditions as reported in the analysis of extracts from Cortinarius rubrophyllus. nih.govresearchgate.net

By comparing the retention time and the UV-Vis spectrum of a peak in a sample chromatogram to that of an authentic this compound standard, the compound can be unequivocally identified and its concentration accurately determined. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.govresearchgate.net In the context of this compound research, GC-MS is not typically used for the direct analysis of the intact dimeric molecule due to its high molecular weight and low volatility. However, it serves a crucial role in characterizing constituent parts of related, more complex structures, such as glycosylated anthraquinones, that may be present alongside this compound in fungal extracts. nih.gov

A key application involves the determination of the absolute configuration of sugar moieties attached to monomeric anthraquinone precursors. nih.gov In a study on metabolites from Cortinarius rubrophyllus, which also produces this compound, researchers used GC-MS to identify the sugar units on compounds like emodin-1-O-β-d-glucopyranoside. nih.gov The process involved acid hydrolysis of the glycosylated anthraquinone extract to cleave the sugar, followed by derivatization of the resulting monosaccharide to make it volatile enough for GC analysis. nih.gov This analysis confirmed the presence of D-glucose, providing essential structural information about co-occurring metabolites. nih.gov

The GC-MS system for such an analysis is typically equipped with a capillary column, such as a 5% Phenyl Methyl Siloxane column, which separates compounds based on their boiling points and interactions with the stationary phase. nih.govchromatographyonline.com Helium is commonly used as the carrier gas. nih.gov The mass spectrometer then detects the separated, derivatized sugar, providing a mass spectrum that can be compared to libraries (e.g., NIST) for confident identification. chromatographyonline.com While direct analysis of polyaromatic quinones by GC-MS is possible, it can be challenging due to matrix interferences in complex samples, often requiring tandem mass spectrometry (MS/MS) for reliable detection. nih.govnih.gov

| Parameter | Specification |

|---|---|

| System | Agilent 5975C Series GC/MSD |

| Stationary Phase (Column) | Agilent HP-5MS (30 m × 250 µm × 0.25 µm) |

| Carrier Gas | Helium |

| Oven Temperature Program | Initial 120°C, ramp 4°C/min to 270°C (hold 2 min), ramp 20°C/min to 320°C (hold 5 min) |

| Application | Determination of absolute configuration of sugar moieties after hydrolysis and derivatization |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a versatile, rapid, and cost-effective chromatographic technique widely used for the separation, identification, and purification of compounds from mixtures. researchgate.netumich.educhemcoplus.co.jp In research on this compound, TLC is an indispensable tool, particularly for monitoring the progress of isolation and for preparative purification. nih.gov

In the isolation of this compound from the dichloromethane (B109758) extract of C. rubrophyllus, preparative TLC was a key final step. nih.gov Researchers loaded a partially purified fraction onto silica (B1680970) gel 60 F254 plates and developed them using a mobile phase consisting of toluene, ethyl acetate (B1210297), formic acid, and acetic acid (60:30:5:5). nih.gov The band corresponding to this compound, identified by its retention factor (Rf) value of 0.9 under these conditions, was physically scraped from the plate and the compound was extracted from the silica. nih.gov

The choice of the mobile phase is critical for achieving good separation. For complex mixtures of fungal anthraquinones, which can have very similar polarities, specialized solvent systems and techniques like two-dimensional TLC may be required. nih.gov A two-dimensional TLC method developed for separating anthraquinones from Dermocybe sanguinea utilized two different solvent systems run in perpendicular directions, significantly enhancing separation power. nih.gov The Rf value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property for a given compound, stationary phase, and mobile phase, aiding in its identification. umich.edu

| Technique | Stationary Phase | Mobile Phase (v/v/v/v) | Target Compound | Reported Rf | Reference |

|---|---|---|---|---|---|

| Preparative TLC | Silica Gel 60 F254 | Toluene/Ethyl Acetate/Formic Acid/Acetic Acid (60:30:5:5) | This compound | 0.9 | nih.gov |

| Two-Dimensional TLC (Eluent 1) | Silica Gel | n-Pentanol/Pyridine/Methanol (B129727) (6:4:3) | Various Anthraquinones | N/A | nih.gov |

| Two-Dimensional TLC (Eluent 2) | Silica Gel | Toluene/Ethyl Acetate/Ethanol/Formic Acid (10:8:1:2) | Various Anthraquinones | N/A | nih.gov |

Advanced Data Analysis and Metabolomics for this compound Research

Metabolomics approaches, which aim to comprehensively analyze the small molecules in a biological sample, are increasingly applied to natural product discovery. These strategies are particularly effective for identifying and classifying compounds like this compound within the complex chemical space of a fungal extract.

Feature-Based Molecular Networking (FBMN)

Feature-Based Molecular Networking (FBMN) is a powerful metabolomics tool that organizes tandem mass spectrometry (MS/MS) data based on spectral similarity. nih.govnih.gov It allows for the visualization of complex chemical datasets, where structurally related molecules cluster together into "molecular families." frontiersin.orgsookmyung.ac.kr This is highly relevant for this compound, as it facilitates the identification of a whole family of related anthraquinones within an extract, including monomers, dimers, and their various derivatives. nih.gov

FBMN has been proposed as a high-sensitivity analytical approach to explore the chemical diversity of Cortinarius species, the fungal genus known to produce this compound. nih.gov The technique relies on ultra-high performance liquid chromatography coupled to high-resolution tandem mass spectrometry (UHPLC-HRMS²). nih.gov Unlike classical molecular networking, FBMN incorporates chromatographic retention time and feature detection, which allows it to distinguish between isomers that might have identical mass spectra but separate chromatographically. sookmyung.ac.krmdpi.com

In a typical FBMN workflow, data from a UHPLC-HRMS² analysis is processed to detect molecular features (ions characterized by a specific mass-to-charge ratio, retention time, and intensity). frontiersin.org The MS/MS fragmentation patterns of these features are then compared. Features with similar fragmentation patterns are connected in a network, which can be visualized using software like Cytoscape. frontiersin.org In the study of anthraquinones from Damnacanthus indicus, this approach successfully grouped 112 different anthraquinones into distinct sub-networks, such as emodin-type and rubiadin-type, greatly simplifying the characterization of the plant's metabolome. nih.govrsc.org This same principle allows researchers to rapidly identify known compounds like physcion and emodin (B1671224) while simultaneously highlighting new or unexpected derivatives clustered around them, potentially including dimers like this compound. nih.govchemrxiv.org

Metabolite Dereplication Techniques

Metabolite dereplication is the process of rapidly identifying known compounds in a crude extract at an early stage of analysis to avoid the time-consuming process of re-isolating already characterized substances. nih.gov This is a critical efficiency step in natural product research. Modern dereplication strategies heavily rely on hyphenated techniques, primarily liquid chromatography coupled with mass spectrometry (LC-MS) and database searching. nih.gov

In the study that successfully isolated this compound, researchers used HPLC-DAD-MS (High-Performance Liquid Chromatography with Diode-Array Detection and Mass Spectrometry) for metabolite annotation via dereplication. nih.gov This involved comparing the acquired experimental data—specifically the retention time, UV-Vis spectrum from the DAD, and mass spectral data (including accurate mass and fragmentation patterns)—against data reported in the literature and in chemical databases. nih.govnih.gov This allowed for the confident identification of known monomeric anthraquinones like emodin and physcion in the C. rubrophyllus extracts, which are the building blocks of this compound. nih.gov

The combination of FBMN and dereplication is particularly powerful. Once a molecular network is generated (as described in 7.3.1), the nodes (representing individual metabolites) can be compared against spectral libraries like the Global Natural Products Social Molecular Networking (GNPS) platform. nih.gov An annotation of one node as a known compound (e.g., physcion) allows for the propagation of that annotation to neighboring, structurally similar nodes in the same cluster, putatively identifying them as physcion derivatives. frontiersin.org This combination of automated data organization and database matching accelerates the chemical characterization of complex extracts containing this compound and its relatives. nih.gov

Computational and Theoretical Chemistry Studies of 7,7 Biphyscion

Molecular Docking Simulations for 7,7'-Biphyscion Target Interactions

Molecular docking simulations are computational methods used to predict the preferred orientation and binding affinity of a ligand (such as this compound) to a specific protein receptor or enzyme sci-hub.se. This technique is widely applied in drug discovery to identify potential lead compounds by simulating the interaction between small molecules and biological targets at an atomic level longdom.orgijpsr.comrasayanjournal.co.innih.gov. The process typically involves predicting the binding mode, evaluating the strength of the interaction (often expressed as a docking score or binding energy), and identifying key amino acid residues involved in the interaction, including hydrogen bonds, hydrophobic contacts, and van der Waals forces sci-hub.seijpsr.comrasayanjournal.co.inresearchgate.net.

For a compound like this compound, molecular docking could be employed to investigate its potential interactions with various biological targets, such as enzymes or receptors implicated in cancer pathways, given its reported anticancer effects researchgate.netnih.gov. This would involve preparing the 3D structures of both this compound and the target protein, running docking algorithms, and analyzing the resulting binding poses and scores. Such studies could provide valuable insights into its mechanism of action and guide the design of more potent analogues. However, specific research findings detailing molecular docking simulations performed with this compound against particular biological targets, including binding affinities or interaction details, were not found in the provided search results.

Molecular Dynamics (MD) Simulations of this compound Interactions

Molecular Dynamics (MD) simulations extend the insights gained from molecular docking by providing a time-dependent view of molecular interactions nih.govresearchgate.netmdpi.com. Unlike static docking, MD simulations predict how every atom in a molecular system, including a ligand like this compound and its surrounding environment (e.g., water, a protein), moves over time based on physical laws governing interatomic interactions nih.govbiorxiv.org. This allows for the study of dynamic processes such as conformational changes, ligand binding, and protein folding at femtosecond temporal resolution nih.govmdpi.com. MD simulations can characterize biomolecular systems in detail, complementing experimental data, optimizing experimental design, and predicting properties that are difficult to ascertain experimentally mdpi.com.

For this compound, MD simulations could be crucial for understanding the stability of its complexes with target proteins, the flexibility of the molecule within a binding pocket, or its behavior in different cellular environments. Such simulations could reveal the dynamic nature of its interactions, providing a more comprehensive understanding of its biological activity. For instance, MD simulations can track the root mean square deviation (RMSD) of atoms, solvent accessible surface area (SASA), radius of gyration (Rg), and hydrogen bond formation over simulation time, all of which are critical for assessing complex stability and conformational changes rasayanjournal.co.in. Despite the broad utility of MD simulations in biomolecular research, specific published studies detailing molecular dynamics simulations of this compound interactions with biological targets or its dynamic behavior were not identified in the provided search results.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound and Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling involves establishing mathematical relationships between the chemical structure of compounds and their biological activities or physicochemical properties longdom.orgmedcraveonline.com. The core principle of QSAR is that the biological activity of a compound is a function of its molecular structure medcraveonline.com. By quantifying structural features into molecular descriptors, QSAR models can predict the activity of new or untested compounds, thereby aiding in the rational design of drugs and reducing the need for extensive experimental testing nih.govmedcraveonline.comnih.govbiorxiv.org. QSAR models can be classified into regression models (for continuous endpoints) and classification models (for categorical endpoints) cresset-group.com.

For this compound and its potential analogues, QSAR modeling would involve collecting a dataset of structurally related compounds with known biological activities (e.g., anticancer activity) and then deriving a model that correlates their structural descriptors with their activity. This model could then be used to predict the activity of newly designed this compound derivatives, guiding lead optimization and the identification of more potent compounds. While QSAR is a well-established and valuable tool in drug discovery longdom.orgchemmethod.com, specific QSAR models developed for this compound or its analogues, including details on molecular descriptors used or predictive performance metrics, were not found in the provided search results.

Quantum Chemical Calculations of this compound Electronic Properties

Quantum chemical calculations, often based on Density Functional Theory (DFT), are used to determine the electronic and structural properties of molecules at a fundamental level researchgate.netnih.govarxiv.orgresearchgate.net. These calculations can provide insights into a molecule's geometry, electronic distribution, reactivity, and spectroscopic properties researchgate.netnih.gov. Key electronic properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the energy gap between them (HOMO-LUMO gap), ionization potential, electron affinity, and molecular electrostatic potential (MEP) researchgate.netresearchgate.netnih.govarxiv.org. The HOMO-LUMO gap, for instance, is a crucial parameter for understanding a molecule's chemical hardness/softness and its optoelectronic properties researchgate.netnih.gov.

For this compound, quantum chemical calculations could elucidate its electronic structure, which is critical for understanding its photoactivity and potential for generating singlet oxygen, as suggested by its reported photophysical properties researchgate.netnih.gov. Such calculations could help explain its stability, reactivity, and interactions at a deeper electronic level. For example, the distribution of electron density and electrostatic potential could inform how this compound interacts with other molecules or its environment. However, specific quantum chemical calculations detailing the electronic properties (e.g., HOMO/LUMO energies, band gaps, dipole moments) of this compound were not explicitly detailed in the provided search results.

In Silico Screening and Drug Discovery Approaches for this compound Analogues

In silico screening, also known as virtual screening (VS), is a computational method used to identify potential drug candidates from large chemical libraries by employing knowledge about the protein target or known bioactive ligands nih.govlongdom.org. This approach significantly reduces the cost and time associated with traditional high-throughput experimental screening longdom.orgnih.gov. It encompasses various computational techniques, including molecular docking, pharmacophore modeling, and similarity searching, to prioritize compounds for experimental testing nih.govcresset-group.com. The goal is to identify "lead" molecules that exhibit adequate target specificity and favorable drug-like properties longdom.org.

For this compound, in silico screening could involve searching databases for structural analogues or compounds with similar pharmacophoric features that might share or enhance its observed biological activities, particularly its anticancer potential researchgate.netnih.gov. This could also extend to designing novel analogues and virtually screening them against relevant targets. The process would aim to identify compounds with improved binding affinities, better pharmacokinetic profiles, and reduced potential for toxicity, guiding the synthesis and experimental validation of new derivatives. While in silico methods are a cornerstone of modern drug discovery longdom.orgnih.govmdpi.com, specific details of in silico screening campaigns or drug discovery approaches that have used this compound or its analogues as starting points or targets were not found in the provided search results.

Emerging Research Directions and Future Perspectives for 7,7 Biphyscion

Bioremediation Applications Utilizing 7,7'-Biphyscion

Bioremediation, an environmentally friendly and cost-effective approach, harnesses living organisms, predominantly microorganisms and plants, to degrade, detoxify, or stabilize environmental contaminants. While this compound itself is a natural compound produced by fungi, which are well-known agents in bioremediation processes, specific direct applications of this compound as a bioremediation agent are an emerging area of research. thegoodscentscompany.com The potential for this compound in bioremediation stems from its origin in organisms like fungi and algae, which play inherent roles in environmental cycling and nutrient management. thegoodscentscompany.com Its reported antimicrobial and antifungal properties could be explored for their influence on microbial consortia involved in the breakdown of pollutants. thegoodscentscompany.com Future studies could investigate if this compound or its derivatives can enhance the degradation of specific pollutants, act as biosorbents, or modulate the activity of indigenous microbial communities in contaminated environments.

Agricultural Biotechnology Potential of this compound

Agricultural biotechnology aims to enhance crop productivity, sustainability, and quality through scientific techniques, including the development of disease-resistant and pest-tolerant crops. This compound, as a fungal secondary metabolite, presents a promising avenue for agricultural applications. Research indicates that this compound may have "possible roles in plant defense mechanisms," suggesting its potential use in crop protection strategies. thegoodscentscompany.com Fungal secondary metabolites, in general, are recognized for their vital roles in agriculture, including their utility as agricultural fungicides. Further research could focus on elucidating the specific mechanisms by which this compound contributes to plant defense or acts as a protective agent against pathogens or pests. This could involve exploring its direct antimicrobial or antifungal effects on plant pathogens, or its ability to induce plant immunity responses.

Mechanistic Insights into this compound's Environmental Cycling

The environmental cycling of natural compounds like this compound encompasses their biosynthesis, release, transformation, and degradation within ecosystems. This compound is notably produced by ectomycorrhizal fungi, such as Cortinarius rubrophyllus, which form symbiotic associations with plants in forest environments. The biosynthesis of this compound involves a pre-anthraquinone precursor, flavomannin-6,6'-dimethyl ether, which undergoes a controlled oxidation process to yield this compound.

This biosynthetic pathway highlights the natural origin and transformation of the compound within its ecological niche. As a natural product, this compound would be subject to environmental degradation processes, although specific detailed pathways for its breakdown in the environment are not extensively documented. Understanding these mechanisms, including photodegradation or microbial metabolism, is crucial for predicting its environmental fate, persistence, and potential ecological impact. Research into its environmental cycling could involve studying its stability under various environmental conditions (e.g., light, pH, microbial activity) and identifying its degradation products.

Advanced Material Science Applications of this compound

This compound has been identified as a "photoactive pigment" and a "highly potent new photosensitizer." thegoodscentscompany.com Its ability to produce singlet oxygen upon irradiation is a key photophysical property. This characteristic makes this compound a compelling candidate for various advanced material science applications, particularly in areas leveraging light-matter interactions.

The photosensitizing properties of this compound, demonstrated by its promising photoyield and photocytotoxicity against cancer cells under blue light irradiation, suggest its utility beyond biological systems. In material science, such properties can be harnessed for:

Optoelectronics: Development of light-emitting or light-sensing materials, including organic light-emitting diodes (OLEDs), photovoltaic devices, or photodetectors.

Sensors: Creation of novel optical sensors that respond to specific wavelengths of light or generate a detectable signal upon light exposure.

Light-Responsive Materials: Designing materials that undergo controlled changes in response to light, such as photochromic materials or light-activated catalysts.

Photodynamic Applications (Non-medical): While its use in photodynamic therapy (PDT) is a medical application, the underlying principle of generating reactive oxygen species (ROS) with light could be applied in material science for light-activated sterilization surfaces or controlled degradation of polymers.